molecular formula C10H14ClF2N B13585695 4-(2,5-Difluorophenyl)butan-1-amine hydrochloride

4-(2,5-Difluorophenyl)butan-1-amine hydrochloride

Katalognummer: B13585695
Molekulargewicht: 221.67 g/mol
InChI-Schlüssel: CLCDGFJTWYWHCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. It is characterized by the presence of a difluorophenyl group attached to a butan-1-amine backbone, with the hydrochloride salt form enhancing its stability and solubility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Difluorophenyl)butan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The process begins with the selection of appropriate starting materials, such as 2,5-difluorobenzene and butan-1-amine.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,5-Difluorophenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2,5-Difluorophenyl)butan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2,5-Difluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluorophenyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating biological activities. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2,4-Difluorophenyl)butan-1-amine hydrochloride
  • 4-(3,5-Difluorophenyl)butan-1-amine hydrochloride
  • 4-(2,6-Difluorophenyl)butan-1-amine hydrochloride

Uniqueness

4-(2,5-Difluorophenyl)butan-1-amine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly impact its chemical reactivity and biological activity compared to other isomers

Eigenschaften

Molekularformel

C10H14ClF2N

Molekulargewicht

221.67 g/mol

IUPAC-Name

4-(2,5-difluorophenyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C10H13F2N.ClH/c11-9-4-5-10(12)8(7-9)3-1-2-6-13;/h4-5,7H,1-3,6,13H2;1H

InChI-Schlüssel

CLCDGFJTWYWHCM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)CCCCN)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.